Periplocymarin

Chinese Name
杠柳次苷
English Name
Periplocymarin
标识符
CAS No.
32476-67-8
Molecular Formula
C30H46O8
Molecular Weight
534.6900
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
534.6900
druglikeness.valid
TPSA
TPSA
114.6800
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
2.4693
druglikeness.valid
LogD
LogD
2.4691
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.0247
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
4.0617
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
70.3481
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
1.4405
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
5.1957
druglikeness.valid
MRTD
MRTD
否
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
否
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
心力衰竭
Heart Failure
Corresponding Targets:
乳腺癌
Breast cancer
Corresponding Targets:
肺癌
Lung cancer
Corresponding Targets:
白血病
Leukemia
Corresponding Targets:
抗炎
Anti-inflammatory
Corresponding Targets:
Plant Sources
相关化合物

N1,N5,N10-Tri-p-coumaroylspermidine
N1,N5,N10-Tri-p-coumaroylspermidine
CAS号:131086-78-7
分子式:C34H37N3O6
分子量:583.6850

24-羟基甘草酸
24-Hydroxyglycyrrhizic acid
CAS号:118441-84-2
分子式:C42H62O17
分子量:838.9410

4-异戊烯基氧基肉桂酸甲酯
Methyl 4-prenyloxycinnamate
CAS号:81053-49-8
分子式:C15H18O3
分子量:246.3060

5-羟基-2',3,4',7-四甲氧基黄酮
5-Hydroxy-2',3,4',7-tetramethoxyflavone
CAS号:19056-75-8
分子式:C19H18O7
分子量:358.3460

双去甲氧基环姜黄素
Cyclobisdemethoxycurcumin
CAS号:1042441-12-2
分子式:C19H16O4
分子量:308.3330

大叶柴胡皂苷II
Chikusaikoside II
CAS号:166338-14-3
分子式:C48H78O18
分子量:943.1340